molecular formula C13H15N3O3S B2755271 2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034287-25-5

2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2755271
CAS No.: 2034287-25-5
M. Wt: 293.34
InChI Key: VKAPACLIGHPHOM-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, including a methoxy group, a thiophene ring, an oxadiazole, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can be achieved through multi-step organic synthesis. Key steps might include:

  • Formation of the 1,2,4-oxadiazole ring from appropriate nitriles and hydrazides.

  • Coupling of the thiophene ring via palladium-catalyzed cross-coupling reactions.

  • Introduction of the pyrrolidine ring through nucleophilic substitution.

  • Final addition of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, scaling up the synthesis would require optimization of reaction conditions to ensure high yield and purity. This could involve:

  • Use of continuous flow reactors for better control over reaction parameters.

  • Employment of catalysts to reduce reaction times and increase efficiency.

  • Implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation under strong oxidizing conditions to form sulfoxides or sulfones.

  • Reduction: : Functional groups such as the oxadiazole ring may undergo reduction, potentially forming amine derivatives.

  • Substitution: : The methoxy group can be displaced via nucleophilic substitution, leading to various derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Nucleophiles: Sodium methoxide (NaOMe), ammonia (NH3).

Major Products

Depending on the reaction conditions, major products can include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

  • Industry: : Can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone would depend on its application. For instance:

  • Biological: : It may act by binding to specific enzymes or receptors, disrupting normal cellular processes.

  • Chemical: : May function as a ligand in coordination chemistry, forming complexes with metal ions.

  • Pharmaceutical: : Could inhibit specific enzymes or signaling pathways involved in disease processes.

Comparison with Similar Compounds

2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can be compared to similar compounds such as:

  • Other oxadiazoles: : Similar structure but different substituents, leading to varied reactivity and applications.

  • Thiophene-containing compounds: : May share electronic properties due to the thiophene ring but differ in overall chemical behavior.

  • Pyrrolidine derivatives: : Commonly found in pharmaceuticals, offering diverse biological activities.

Properties

IUPAC Name

2-methoxy-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-18-8-11(17)16-5-4-9(7-16)12-14-13(19-15-12)10-3-2-6-20-10/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAPACLIGHPHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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